3-Fluoro-3-methylcyclobutan-1-amine hydrochloride
CAS No.: 1638768-85-0
Cat. No.: VC2954084
Molecular Formula: C5H11ClFN
Molecular Weight: 139.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1638768-85-0 |
|---|---|
| Molecular Formula | C5H11ClFN |
| Molecular Weight | 139.6 g/mol |
| IUPAC Name | 3-fluoro-3-methylcyclobutan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C5H10FN.ClH/c1-5(6)2-4(7)3-5;/h4H,2-3,7H2,1H3;1H |
| Standard InChI Key | LDZFEXOKXYMVTN-UHFFFAOYSA-N |
| SMILES | CC1(CC(C1)N)F.Cl |
| Canonical SMILES | CC1(CC(C1)N)F.Cl |
Introduction
3-Fluoro-3-methylcyclobutan-1-amine hydrochloride is a chemical compound with the molecular formula C₅H₁₁ClFN and a molecular weight of approximately 139.6 g/mol . It is a hydrochloride salt of the amine 3-fluoro-3-methylcyclobutan-1-amine. This compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals.
Synthesis and Applications
3-Fluoro-3-methylcyclobutan-1-amine hydrochloride is synthesized through a series of chemical reactions involving the formation of the cyclobutane ring and the introduction of the fluorine and amine groups. It serves as an intermediate in the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.
Safety and Handling
The compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation . Proper handling requires protective equipment and adherence to safety protocols.
| Hazard Classification | Description |
|---|---|
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Stereoisomers
The compound can exist in different stereoisomeric forms, such as the cis and trans configurations. For example, the cis form is known as Rel-(1R,3S)-3-fluoro-3-methylcyclobutan-1-amine hydrochloride, with a CAS number of 1812174-85-8 . Another stereoisomer is the (1R,3R) form, with a CAS number of 1812174-83-6 .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume